molecular formula C24H50O4 B1277908 Triethylene glycol monooctadecyl ether CAS No. 4439-32-1

Triethylene glycol monooctadecyl ether

Cat. No. B1277908
CAS RN: 4439-32-1
M. Wt: 402.7 g/mol
InChI Key: KPRFGGDCSHOVQB-UHFFFAOYSA-N
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Description

Triethylene glycol monooctadecyl ether is a compound that can be associated with surfactants and polymers, particularly in the context of its synthesis and properties. While the provided papers do not directly discuss triethylene glycol monooctadecyl ether, they do provide insights into the synthesis and properties of related compounds, such as oligo(ethylene glycol)s and their derivatives, which can be used to infer potential characteristics and applications of triethylene glycol monooctadecyl ether.

Synthesis Analysis

The synthesis of related poly(ether ester)s and polymer networks involves the polycondensation of oligo(ethylene glycol)s with trimesoyl chloride and addition reactions of poly(ethylene glycol) derivatives with tri-functional amines . These processes yield multicyclic structures and gels with varying properties depending on the molecular weight and concentration of the reactants. The synthesis of difunctionalized naphthyridines and monoalkyl ethers of diethylene glycol through phase transfer catalyzed reactions also provides a basis for understanding the potential synthetic routes for triethylene glycol monooctadecyl ether .

Molecular Structure Analysis

The molecular structure of triethylene glycol monooctadecyl ether would consist of a triethylene glycol moiety linked to a monooctadecyl ether group. This structure is expected to impart amphiphilic properties to the molecule, similar to those observed in the decanoyl esters of tri- and tetraethylene glycol . The presence of the ether or ester linkage can significantly influence the molecular conformation and, consequently, the behavior of the compound in various environments.

Chemical Reactions Analysis

The chemical reactions involving related compounds, such as the polycondensation and addition reactions mentioned, suggest that triethylene glycol monooctadecyl ether could participate in similar reactions under appropriate conditions . The stability of the ester bond in decanoyl esters of tri- and tetraethylene glycol under alkaline conditions also provides insights into the potential stability and reactivity of the ether linkage in triethylene glycol monooctadecyl ether .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to triethylene glycol monooctadecyl ether, such as critical micelle concentrations, cloud points, and equilibrium surface tensions, are influenced by the molecular structure and the nature of the hydrophilic and hydrophobic groups . The amphiphilic nature of these compounds results in the formation of micelles and lamellar phases in aqueous solutions, which are critical for their application as surfactants. The synthesis of monoalkyl ethers of diethylene glycol and their surfactant properties, such as surface tension and foam formation, also provide a comparative basis for predicting the behavior of triethylene glycol monooctadecyl ether in solution .

Scientific Research Applications

Film Pressure-Area Isotherms

Triethylene glycol monooctadecyl ether has been studied for its film pressure-area isotherms on water surfaces. This research focused on the temperature range of 15°–35°C and compared results with long-chain fatty alcohols and their monoethylene oxide condensation products (Shukla, Gharpurey, & Biswas, 1967).

Biodegradation in Environmental Studies

A study on the biodegradation of triethylene glycol monododecyl ether under the conditions of the OECD Screening Test assessed its environmental impact. This study used high performance liquid chromatography for analysis (Zgoła-Grześkowiak et al., 2008).

Cytotoxicity in Biomedical Research

In biomedical research, the cytotoxicity of triethylene glycol derivatives has been evaluated using human cervical cancer cells and a cell line of fibroblasts derived from mice. This research provides insights into the potential hazards of these materials in biomedical applications (Liu et al., 2017).

Non-Aqueous Surfactant Systems

The phase behavior of triethylene glycol dodecyl ether in formamide at varying temperatures has been investigated, highlighting its application in non-aqueous surfactant systems (Wärnheim, Bokström, & Williams, 1988).

Polymer Applications

In the field of polymer science, triethylene glycol monooctadecyl ether and related compounds have been utilized in the development of poly(ether-ether) and poly(ether-ester) block copolymers for biomedical applications, including drug delivery and tissue engineering (He, Shi, Wei, & Qian, 2016).

Volumetric and Viscosimetric Properties

Studies on the volumetric and viscosimetric properties of binary mixtures of triethylene glycol monomethyl ether and water have provided insights into molecular interactions and applications in chemical engineering (Li et al., 2010).

Macrocyclization in Liquid Crystalline Phases

Research on macrocyclization using triethylene glycol derivatives has shown significant effects on the stabilization of liquid crystalline phases, demonstrating its potential in material science and nanotechnology (Percec, Turkaly, & Asandei, 1997).

Safety And Hazards

Triethylene glycol monooctadecyl ether should be handled with personal protective equipment/face protection . It should be ensured that there is adequate ventilation during handling . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided .

Future Directions

Glycol ethers, with both an ether and alcohol functional group in the same molecule, are one of the most versatile classes of organic solvents . They have excellent solvency, chemical stability, and compatibility with water and a number of organic solvents . The future directions for Triethylene glycol monooctadecyl ether could involve exploring its potential applications in various industries due to its unique properties.

properties

IUPAC Name

2-[2-(2-octadecoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-26-21-23-28-24-22-27-20-18-25/h25H,2-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRFGGDCSHOVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891638
Record name 2-{2-[2-(octadecyloxy)ethoxy]ethoxy}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethylene glycol monooctadecyl ether

CAS RN

4439-32-1
Record name Triethylene glycol monooctadecyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4439-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Steareth-3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-[2-[2-(octadecyloxy)ethoxy]ethoxy]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
RN Shukla, MK Gharpurey, AB Biswas - Journal of Colloid and Interface …, 1967 - Elsevier
The film pressure-area isotherms of monolayers on a water surface for diethylene glycol monooctadecyl ether C 18 (OC 2 H 4 ) 2 OH, triethylene glycol monooctadecyl ether C 18 (…
Number of citations: 7 www.sciencedirect.com
C Wohlfarth - Static Dielectric Constants of Pure Liquids and Binary …, 2015 - Springer
Static dielectric constant of triethylene glycol monooctadecyl ether … Static dielectric constant of triethylene glycol monooctadecyl ether … triethylene glycol monooctadecyl ether …
Number of citations: 0 link.springer.com
EL Prime, DNH Tran, M Plazzer, D Sunartio… - Colloids and Surfaces A …, 2012 - Elsevier
… In the case of Class 1: ethylene glycol monooctadecyl ether (C 18 E 1 ), diethylene glycol monooctadecyl ether (C 18 E 2 ) and triethylene glycol monooctadecyl ether (C 18 E 3 ) have …
Number of citations: 24 www.sciencedirect.com
VS Kulkarni - 1984 - lib.unipune.ac.in
… [ll2] have studied the tt- A isotherms of monolayers of diethylene and triethylene glycol monooctadecyl ether and of diethylene glycol monooocosyl ether on water at different …
Number of citations: 0 lib.unipune.ac.in
M Plazzer - 2013 - researchrepository.rmit.edu.au
The choice of force field in any classical molecular mechanics modelling is a process that involves a number of considerations; how well does a given forcefield represent systems of …
Number of citations: 5 researchrepository.rmit.edu.au
ES Kartashynska, YB Vysotsky, EA Belyaeva… - Physical Chemistry …, 2014 - pubs.rsc.org
In the framework of the quantum chemical semiempirical PM3 method the monolayers of the monoethoxylated normal alcohols CnH2n+1OCH2CH2OH with n = 6–16 (CnE1) at the air/…
Number of citations: 3 pubs.rsc.org

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